

# Comparative Kinase Selectivity Profile of Dasatinib

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## Compound of Interest

Compound Name: HQ-415

Cat. No.: B1673410

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This guide provides a comprehensive analysis of the cross-reactivity profile of Dasatinib, a potent second-generation tyrosine kinase inhibitor. While information regarding "HQ-415" is not publicly available, this document, using Dasatinib as an exemplar, is structured to serve as a template for evaluating the selectivity of kinase inhibitors. Dasatinib is a multi-targeted inhibitor, primarily targeting the BCR-ABL fusion protein and Src family kinases.<sup>[1][2]</sup> Understanding its broader kinase interaction landscape is crucial for elucidating its mechanism of action and potential off-target effects.

## Data Presentation: Kinase Cross-Reactivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. The following tables summarize the inhibitory activity of Dasatinib against a broad panel of kinases, providing a quantitative overview of its on-target potency and off-target interactions.

## Kinase Inhibition Profile (% Inhibition at 1 $\mu$ M)

This table presents data from a comprehensive kinome scan, showing the percentage of inhibition of a wide range of kinases at a 1  $\mu$ M concentration of Dasatinib. This provides a broad overview of the inhibitor's selectivity.

Kinase Family	Kinase Target	% Inhibition at 1 $\mu$ M
Tyrosine Kinase	ABL1	99
	ABL2	98
	SRC	99
	LYN	99
	YES1	99
	FYN	98
	HCK	99
	FGR	99
	LCK	99
	KIT	95
	PDGFR $\alpha$	92
	PDGFR $\beta$	90
	VEGFR2	85
	FAK	78
Serine/Threonine Kinase	p38 $\alpha$ (MAPK14)	88
	p38 $\beta$ (MAPK11)	85
	JNK1	45
	JNK2	40
	ERK1	15
	ERK2	12
	AKT1	10
	AKT2	8
	mTOR	5

Note: This data is a representative compilation from publicly available kinome scan profiles and may vary based on specific experimental conditions.

## IC50 Values for Key On- and Off-Target Kinases

The half-maximal inhibitory concentration (IC50) provides a more precise measure of the potency of an inhibitor against specific kinases. The table below lists the IC50 values for Dasatinib against its primary targets and selected off-target kinases.

Kinase Target	IC50 (nM)
Primary Targets	
ABL1	<1
SRC	0.5
LYN	<1
YES1	<1
Key Off-Targets	
c-KIT	<30
PDGFR $\beta$	<30
EphA2	25
FAK	0.2

Note: IC50 values are highly dependent on assay conditions, such as ATP concentration. The values presented here are compiled from multiple sources for comparative purposes.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

Accurate and reproducible experimental design is paramount in the assessment of kinase inhibitor selectivity. Below is a detailed protocol for a common in vitro kinase inhibition assay.

### In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Kinase substrate
- Dasatinib (or test compound)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

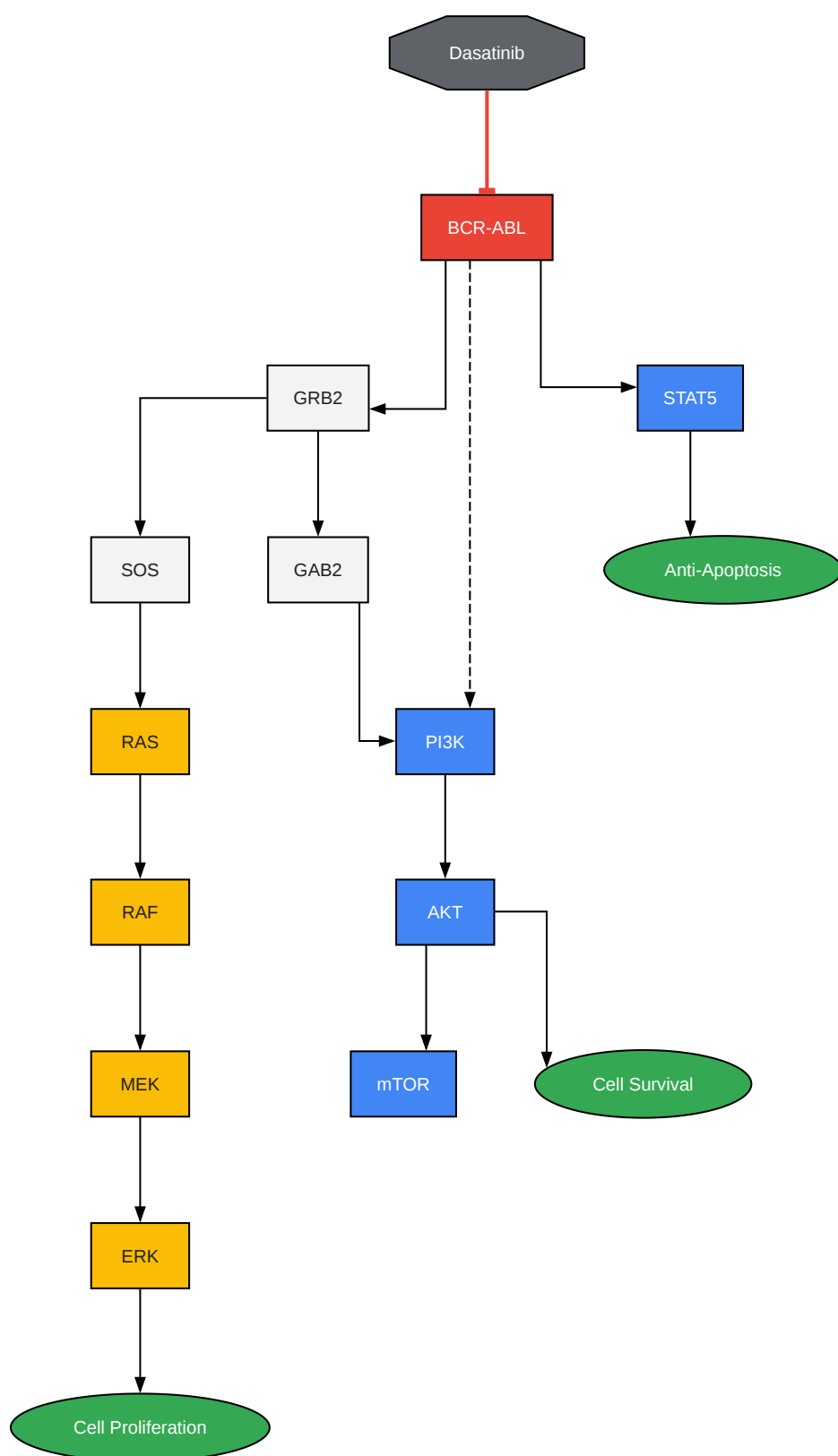
- **Compound Preparation:** Prepare a serial dilution of Dasatinib in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
- **Kinase Reaction Setup:**
  - Add 5 µL of the diluted Dasatinib or vehicle (DMSO control) to the wells of the microplate.
  - Add 10 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
  - To initiate the kinase reaction, add 10 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 µL.
- **Kinase Reaction Incubation:** Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time may vary depending on the kinase.

- ADP Detection - Step 1 (ATP Depletion):
  - After the kinase reaction, add 25  $\mu$ L of ADP-Glo™ Reagent to each well.
  - This step terminates the kinase reaction and depletes any unconsumed ATP.
  - Incubate the plate at room temperature for 40 minutes.[\[5\]](#)
- ADP Detection - Step 2 (ADP to ATP Conversion and Luminescence Generation):
  - Add 50  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to generate a luminescent signal.
  - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (from wells with no kinase).
  - Calculate the percentage of inhibition for each Dasatinib concentration relative to the vehicle control.
  - Plot the percentage of inhibition versus the logarithm of the Dasatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Mandatory Visualizations

### BCR-ABL Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL oncoprotein, which is a key driver in Chronic Myeloid Leukemia (CML). The following diagram illustrates the major signaling pathways activated by BCR-ABL.

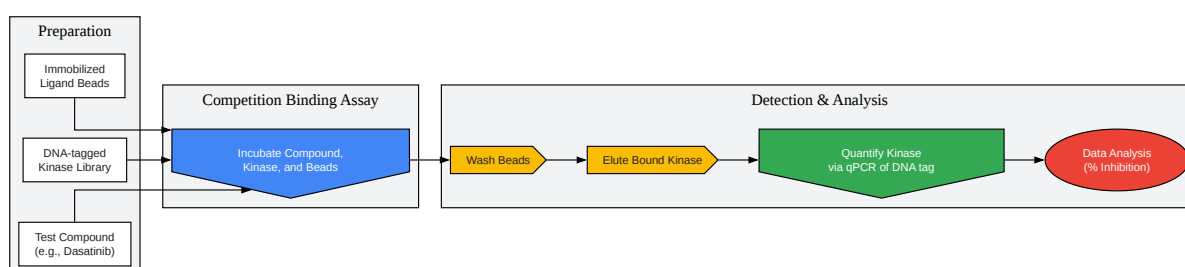


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Caption: BCR-ABL signaling network and the point of inhibition by Dasatinib.

## Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor using a competition binding assay format, such as KinomeScan.



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Caption: Workflow of a competition binding assay for kinase inhibitor profiling.

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